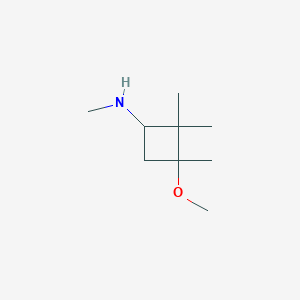
(S)-2-Hydroxy-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C9H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-3-phenylpropanamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 2-oxo-3-phenylpropanoic acid using a chiral reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pH conditions to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-oxo-3-phenylpropanoic acid using specific dehydrogenases can be an efficient and environmentally friendly method. This approach often requires optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropanoic acid or 2-oxo-3-phenylpropanone.
Reduction: Formation of (S)-2-amino-3-phenylpropanol.
Substitution: Formation of various substituted derivatives, depending on the reagent used.
Applications De Recherche Scientifique
(S)-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Hydroxy-3-phenylpropanamide: The enantiomer of (S)-2-Hydroxy-3-phenylpropanamide, with different stereochemistry.
2-Hydroxy-3-phenylpropanoic acid: Lacks the amide group, but shares the hydroxyl and phenyl groups.
3-Phenylpropanamide: Lacks the hydroxyl group, but contains the amide and phenyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and amide functional groups also provides versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
69897-47-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1 |
Clé InChI |
MGFFSFXUXCGTSF-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



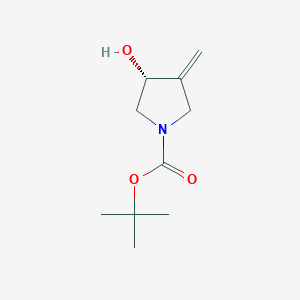

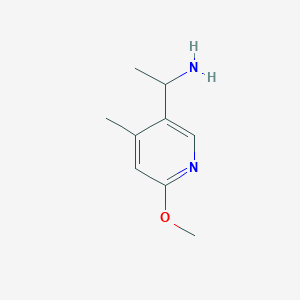
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)


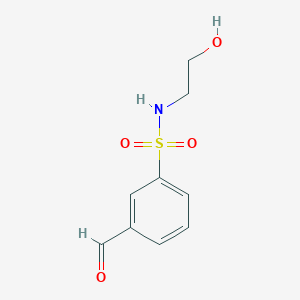
![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
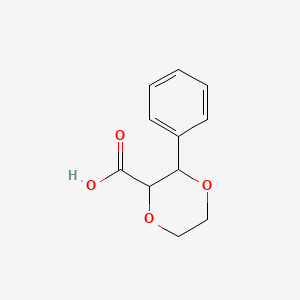
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
